

Lenvatinib Mesylate Bioequivalence: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	O-Demethyl Lenvatinib	
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This guide provides a comprehensive comparison of bioequivalence studies for Lenvatinib mesylate, the active ingredient in Lenvima®, a multi-kinase inhibitor used in the treatment of various cancers.[1][2][3] As the patent exclusivity for Lenvima nears its end, the development of generic alternatives is a key focus for pharmaceutical research. This document summarizes publicly available data from bioequivalence studies, offering a valuable resource for drug development professionals.

Pharmacokinetic Data Summary

Bioequivalence is established when the pharmacokinetic parameters of a generic drug are shown to be equivalent to those of the reference product.[4] The key parameters assessed are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[5][6] The acceptance criteria for bioequivalence are that the 90% confidence intervals (CIs) for the ratio of the geometric means (GMR) of Cmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-∞ (from time zero to infinity) for the test and reference products fall within the range of 80% to 125%.[5][6][7]

Below is a summary of results from two separate bioequivalence studies conducted in healthy Chinese subjects, comparing a generic Lenvatinib mesylate formulation to the reference product, Lenvima®. Both studies were randomized, open-label, single-dose, two-period crossover trials.[5][6][8]

Table 1: Bioequivalence Study of 10 mg Lenvatinib Mesylate Capsules[5][8]



Condition	Pharmacokinet ic Parameter	Geometric Mean Ratio (GMR) (%)	90% Confidence Interval (CI)	Bioequivalent
Fasting	Cmax	99.89	Within 80%-125%	Yes
AUC0-t	102.98	Within 80%-125%	Yes	
AUC0-∞	103.19	Within 80%-125%	Yes	
Postprandial	Cmax	98.96	Within 80%-125%	Yes
AUC0-t	94.25	Within 80%-125%	Yes	
AUC0-∞	95.27	Within 80%-125%	Yes	_

Table 2: Bioequivalence Study of 4 mg Lenvatinib Mesylate Capsules[6][7]

Condition	Pharmacokinetic Parameter	90% Confidence Interval (CI) for GMR	Bioequivalent
Fasting	Cmax, AUC	Within 80%-125%	Yes
Postprandial	Cmax, AUC	Within 80%-125%	Yes

These studies demonstrate that the tested generic Lenvatinib mesylate formulations are bioequivalent to the reference product, Lenvima®, under both fasting and postprandial conditions.[5][6][7][8]

Experimental Protocols



The following is a generalized experimental protocol for a Lenvatinib mesylate bioequivalence study, based on the methodologies reported in the cited studies.[5][6][8][9]

Study Design: A randomized, open-label, single-dose, two-treatment, two-period, crossover study design is typically employed.[5][6][9] This design allows for each subject to serve as their own control, minimizing variability. The study is often conducted under both fasting and postprandial conditions in separate cohorts to assess the effect of food on drug absorption.[5] [6][8] A washout period of at least 14 days is implemented between the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[5][6][8] The long elimination half-life of lenvatinib necessitates an adequate washout period.[9]

Subjects: Healthy male and non-pregnant, non-lactating female subjects are recruited for these studies.[5][9] Key inclusion criteria typically include an age range of 18-65 years and a body mass index (BMI) within a specified range.[5] Exclusion criteria are extensive and include any clinically significant abnormalities, history of drug or alcohol abuse, and allergies to the study drug or its excipients.[5]

Drug Administration and Blood Sampling: Subjects receive a single oral dose of either the test (generic) or reference (Lenvima®) Lenvatinib mesylate capsule (e.g., 4 mg or 10 mg).[6][8] Blood samples are collected at predetermined time points before and after drug administration to characterize the pharmacokinetic profile.

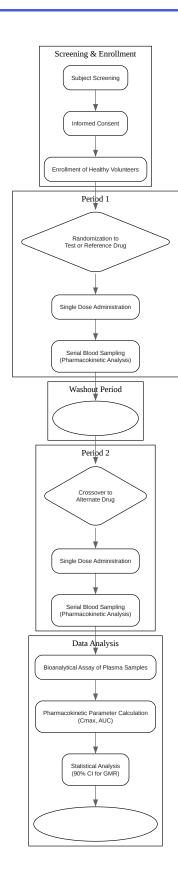
Pharmacokinetic Analysis: Plasma concentrations of Lenvatinib are determined using a validated analytical method. The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are calculated from the concentration-time data.[5]

Statistical Analysis: Statistical analysis is performed to compare the pharmacokinetic parameters of the test and reference products. The 90% confidence intervals for the geometric mean ratios of Cmax and AUC are calculated to determine if they fall within the predefined bioequivalence limits of 80-125%.[5][6]

Visualizations Experimental Workflow

The following diagram illustrates the typical workflow of a Lenvatinib bioequivalence study.





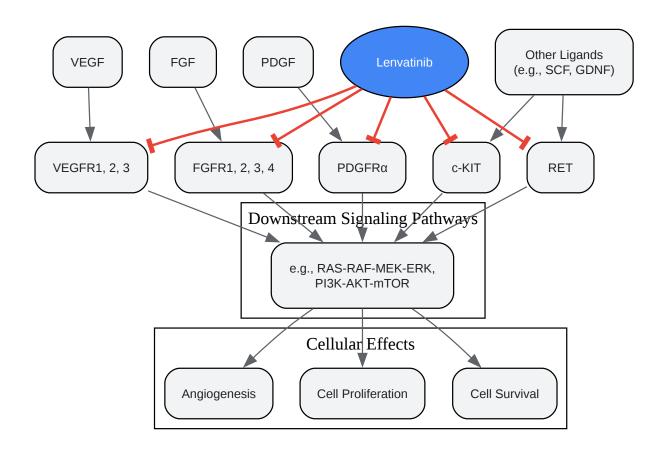
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Lenvatinib Bioequivalence Study Workflow



Lenvatinib Mechanism of Action: Signaling Pathway

Lenvatinib is a multi-targeted tyrosine kinase inhibitor.[1][2] It exerts its anticancer effects by inhibiting several key signaling pathways involved in tumor angiogenesis and proliferation.[2] [10] The diagram below illustrates the primary targets of Lenvatinib.



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Lenvatinib's Inhibition of Signaling Pathways

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